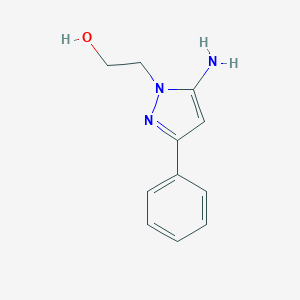

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-amino-3-phenylpyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-11-8-10(13-14(11)6-7-15)9-4-2-1-3-5-9/h1-5,8,15H,6-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHSJZHUWWEFAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366629 |

Source

|

| Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14085-42-8 |

Source

|

| Record name | 5-Amino-3-phenyl-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14085-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

The landscape of modern drug discovery is intrinsically linked to a deep understanding of the physicochemical properties of bioactive molecules. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a therapeutic agent. This technical guide provides a comprehensive exploration of the physicochemical characteristics of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of antibiotics such as mezlocillin.[1]

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for the determination of these critical parameters. By grounding our discussion in authoritative scientific principles and practical methodologies, we aim to equip researchers and drug development professionals with the knowledge necessary to effectively utilize and evaluate this important chemical entity.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties.

Chemical Structure:

Figure 1: 2D structure of this compound.

Core Identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | , |

| Molecular Weight | 203.24 g/mol | , |

| CAS Number | 14085-42-8 | , |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)N)CCO |

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimental data, in silico prediction models provide valuable initial assessments of a molecule's physicochemical profile. These predictions are generated using algorithms trained on large datasets of known compounds.

| Property | Predicted Value | Prediction Tool/Source |

| Melting Point | 155.4 °C | AAT Bioquest Melting Point Predictor |

| Boiling Point | 446.9 °C at 760 mmHg | ChemSrc |

| Density | 1.3 g/cm³ | ChemSrc |

| logP (Octanol-Water Partition Coefficient) | 1.3 | Molinspiration |

| Water Solubility (logS) | -1.8 | AquaSol |

| pKa (most acidic) | 14.4 (hydroxyl group) | Rowan pKa Calculator |

| pKa (most basic) | 4.2 (amino group) | Rowan pKa Calculator |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | Molinspiration |

Expert Insight: The predicted logP of 1.3 suggests that this compound possesses a moderate degree of lipophilicity. This is a crucial parameter in drug design, as it influences a molecule's ability to cross biological membranes. The predicted water solubility (logS of -1.8) indicates that the compound is likely to be sparingly soluble in water. The two predicted pKa values highlight the presence of both a weakly basic amino group and a very weakly acidic hydroxyl group, which will influence the compound's ionization state at different pH values.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While predictions are useful, experimentally determined data provides the gold standard for physicochemical characterization. The following sections detail robust protocols for measuring key properties of this compound.

Solubility Determination

Rationale: Solubility is a critical factor for drug delivery and bioavailability. A compound must have sufficient aqueous solubility to be absorbed into the bloodstream, yet also possess some lipophilicity to cross cell membranes. Determining solubility in various solvents is therefore essential.

Experimental Protocol: Shake-Flask Method

Figure 2: Workflow for solubility determination using the shake-flask method.

Self-Validation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved. The concentration of the supernatant should remain constant over successive time points to verify that equilibrium has been reached.

Lipophilicity (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key determinant of a drug's ability to permeate biological membranes and can also influence its binding to target proteins and metabolic enzymes.

Experimental Protocol: Shake-Flask Method for logP

Figure 3: Workflow for logP determination.

Self-Validation: The sum of the amount of compound in the octanol and aqueous phases should be equal to the initial amount of compound added, accounting for experimental variability.

Ionization Constant (pKa) Determination

Rationale: The pKa value(s) of a molecule describe its acidity or basicity and determine its ionization state at a given pH. The ionization state significantly impacts a compound's solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

Figure 4: Workflow for pKa determination via potentiometric titration.

Self-Validation: The shape of the titration curve should be sigmoidal for a monoprotic acid or base. The equivalence point should be sharp and well-defined.

Synthesis and Spectroscopic Characterization

A reliable and well-characterized synthesis is fundamental to any study of a compound's properties.

Synthesis: this compound is typically synthesized via the condensation of a β-ketonitrile with a substituted hydrazine. A plausible synthetic route involves the reaction of benzoylacetonitrile with 2-hydroxyethylhydrazine.

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the pyrazole ring proton, and signals for the ethanol side chain (two triplets for the -CH₂-CH₂- group) and the amino group protons. The chemical shifts of these protons will be influenced by their chemical environment. For example, the aromatic protons will likely appear in the range of δ 7.2-7.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring, the pyrazole ring, and the ethanol side chain will resonate at characteristic chemical shifts.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹), O-H stretching for the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching for the aromatic and aliphatic parts of the molecule, and C=N and C=C stretching vibrations from the pyrazole and phenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 203.24 g/mol .

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, a molecule of considerable interest in medicinal chemistry. By combining predicted data with detailed experimental protocols, we have established a foundational understanding of this compound's likely behavior in biological systems.

The moderate lipophilicity and predicted aqueous solubility suggest that this molecule possesses a favorable starting point for drug development. Further experimental validation of the predicted properties is crucial for building a more complete and accurate profile. The provided protocols offer a robust framework for such investigations.

Future work should focus on obtaining experimental data for the melting point, solubility in various pharmaceutically relevant solvents, and precise pKa and logP values. Additionally, a detailed exploration of the compound's solid-state properties, such as polymorphism, would be highly valuable for formulation development. A deeper understanding of the structure-property relationships of this and related aminopyrazole derivatives will undoubtedly contribute to the rational design of new and improved therapeutic agents.

References

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

-

AquaSol. (n.d.). Predict aqueous solubility of small molecules using UG-RNN ensembles. Retrieved from [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

Sources

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol

Authored by: A Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Aminopyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of clinically significant drugs.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] Within this versatile class, aminopyrazoles, particularly 5-aminopyrazoles, have emerged as privileged structures for the development of targeted therapies, most notably as kinase inhibitors.[1][5] This guide focuses on a specific, yet under-investigated molecule: This compound . While direct, comprehensive mechanistic studies on this compound are nascent, its structural features—a 5-aminopyrazole core, a phenyl substituent at the 3-position, and an ethanol group at the 1-position—provide a strong foundation for postulating a putative mechanism of action and designing a robust experimental framework for its validation.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not merely present facts but will delve into the scientific rationale behind a hypothesized mechanism and provide detailed, actionable experimental protocols to rigorously test this hypothesis.

Postulated Mechanism of Action: A Kinase Inhibitor Profile

Based on the prevalence of 5-aminopyrazole scaffolds in kinase inhibitor design, we hypothesize that This compound functions as an inhibitor of one or more protein kinases involved in pro-inflammatory or oncogenic signaling pathways. The 5-amino group is a key pharmacophoric feature, often acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.[5][6] The phenyl group at the 3-position can engage in hydrophobic interactions within the active site, while the ethanol substituent at the N1 position can be modified to enhance solubility and modulate pharmacokinetic properties.

Specifically, given the known activities of similar aminopyrazole structures, we propose that this compound may target kinases such as p38 MAPK or Bruton's tyrosine kinase (BTK) , both of which are critical mediators of inflammation and are implicated in various cancers.[1][5]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the potential points of intervention for our lead compound within a generic kinase-mediated signaling cascade.

Caption: Hypothesized kinase inhibition pathway.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This will involve biochemical assays to confirm direct enzyme inhibition, cell-based assays to assess activity in a biological context, and target engagement studies to verify interaction with the putative kinase in living cells.

Phase 1: In Vitro Kinase Inhibition Profiling

The initial step is to determine if This compound directly inhibits the activity of our primary candidate kinases.

2.1.1. Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

This compound (test compound)

-

Recombinant human p38 MAPKα and BTK enzymes

-

Respective kinase-specific peptide substrates

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Staurosporine (positive control for kinase inhibition)

-

DMSO (vehicle control)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

Kinase Reaction Setup:

-

Add 2.5 µL of kinase buffer to each well.

-

Add 1 µL of the compound dilution or control (DMSO, staurosporine) to the appropriate wells.

-

Add 2.5 µL of a 2X kinase/substrate mix (containing the specific kinase and its peptide substrate) to each well.

-

Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

2.1.2. Expected Data and Interpretation

The results of this assay will provide the IC₅₀ values for the test compound against the target kinases.

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | p38 MAPKα | Hypothetical Value |

| This compound | BTK | Hypothetical Value |

| Staurosporine | p38 MAPKα | Control Value |

| Staurosporine | BTK | Control Value |

A low nanomolar IC₅₀ value would provide strong evidence for direct inhibition of the target kinase.

Phase 2: Cellular Activity Assessment

Following confirmation of in vitro kinase inhibition, the next critical step is to evaluate the compound's activity in a relevant cellular context.

2.2.1. Experimental Protocol: Western Blot for Phospho-protein Levels

This experiment will determine if the compound can inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.

Materials:

-

Relevant cell line (e.g., THP-1 monocytes for BTK, HeLa cells stimulated with anisomycin for p38 MAPK)

-

This compound

-

Appropriate cell culture medium and supplements

-

Stimulating agent (if necessary, e.g., anisomycin for p38 MAPK activation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-BTK, anti-total-BTK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

-

If required, stimulate the cells with the appropriate agonist for a short duration (e.g., 15-30 minutes) to activate the target kinase.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p38) to ensure equal loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

2.2.2. Visualizing the Experimental Workflow

Caption: Western blot experimental workflow.

Broader Context and Alternative Mechanisms

While the kinase inhibitor hypothesis is compelling, it is crucial to acknowledge other potential mechanisms of action for pyrazole derivatives. These compounds have been reported to exhibit a wide array of biological activities, including:

-

Antimicrobial Activity: Some pyrazoles function as antimicrobial agents.[2][7] One source suggests that This compound is used in the synthesis of the antibiotic mezlocillin and may act by inhibiting bacterial cell wall synthesis.

-

Anti-inflammatory Activity (Non-kinase mediated): Pyrazole derivatives can exhibit anti-inflammatory effects through mechanisms other than kinase inhibition, such as the inhibition of cyclooxygenase (COX) enzymes.[8]

-

Anticancer Activity: The anticancer effects of some pyrazoles are attributed to mechanisms like apoptosis induction or cell cycle arrest, which may be downstream of or independent of kinase inhibition.[9][10][11]

Should the kinase inhibition assays prove negative, a broader screening approach, including antimicrobial assays, COX inhibition assays, and general cytotoxicity screening against a panel of cancer cell lines, would be warranted.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous and experimentally feasible approach to elucidating the mechanism of action of This compound . By starting with a focused hypothesis grounded in the known pharmacology of the 5-aminopyrazole scaffold, we can systematically investigate its potential as a kinase inhibitor. The detailed protocols provided herein offer a clear roadmap for researchers to validate this hypothesis, from initial biochemical characterization to cellular target engagement. The successful completion of these studies will not only illuminate the molecular mechanism of this specific compound but also contribute to the broader understanding of aminopyrazole derivatives as a versatile and potent class of therapeutic agents.

References

-

Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

ACS Publications. Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Available from: [Link]

-

RSC Publishing. Review: biologically active pyrazole derivatives. Available from: [Link]

-

ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

-

PubMed. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

OUCI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

ResearchGate. Recent developments in aminopyrazole chemistry. Available from: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

PubMed Central. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]

-

ResearchGate. Therapeutically active β-amino alcohols as potent drugs. Available from: [Link]

-

Springer. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

PubMed Central. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazole Derivatives

Introduction: The Pyrazole Core – A Privileged Structure in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Their remarkable structural versatility and ability to modulate a wide array of biological targets have established them as a "privileged scaffold." This guide provides an in-depth exploration of the diverse biological activities of substituted pyrazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The journey of pyrazole-based drugs began with the discovery of Antipyrine in 1884, an early analgesic and antipyretic.[4] Since then, the field has evolved dramatically, leading to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, all of which feature the pyrazole core.[1] The continued interest in this scaffold stems from its favorable physicochemical properties and the relative ease with which its derivatives can be synthesized and functionalized, allowing for the fine-tuning of their biological profiles.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological landscape of substituted pyrazoles. We will delve into their most significant therapeutic applications, supported by detailed experimental protocols and data presentation, to empower the design and development of next-generation pyrazole-based therapeutics.

A Spectrum of Biological Activities: From Inflammation to Cancer and Beyond

The true power of the pyrazole scaffold lies in the breadth of biological activities its derivatives have demonstrated. Strategic substitution around the pyrazole ring can profoundly influence the molecule's interaction with specific biological targets, leading to a wide range of therapeutic effects.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The most notable example is Celecoxib , a selective COX-2 inhibitor that effectively reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] The selectivity of Celecoxib for COX-2 is attributed to the trifluoromethyl group on the pyrazole ring, which allows it to bind to a specific side pocket in the COX-2 enzyme that is absent in COX-1.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are directly linked to their ability to selectively inhibit the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Signaling pathway of COX-2 inhibition by substituted pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Substituents at N1 and C5: Large, bulky substituents on the nitrogen at position 1 and the carbon at position 5 of the pyrazole ring are often crucial for potent and selective COX-2 inhibition.[4]

-

Aryl Groups: The presence of aryl groups at positions 3 and 5 can enhance anti-inflammatory activity.[4]

-

Trifluoromethyl Group: As seen in Celecoxib, a trifluoromethyl group can confer COX-2 selectivity.[4]

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The fight against cancer requires therapies that can target various aspects of tumor growth and survival. Substituted pyrazole derivatives have shown remarkable promise as anticancer agents, acting through diverse mechanisms to inhibit cell proliferation, induce apoptosis, and suppress tumor growth.[6][7][8]

Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[9] Other mechanisms include the inhibition of tubulin polymerization, disruption of DNA integrity, and modulation of cell cycle progression.[6][7]

Prominent Anticancer Targets of Pyrazole Derivatives:

-

Tubulin Polymerization: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6][10]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Pyrazole-based compounds have been developed as EGFR inhibitors, blocking downstream signaling pathways involved in cell proliferation and survival.[6][7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Pyrazole derivatives that inhibit CDKs can induce cell cycle arrest and prevent the uncontrolled proliferation of cancer cells.[6][7]

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell signaling and is a validated target in B-cell malignancies. Pyrazole-based BTK inhibitors have shown significant therapeutic potential.[6][7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[11] Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising scaffold for the development of novel anti-infective drugs.[11][12][13]

The antimicrobial mechanism of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, and cell wall formation. The specific substitutions on the pyrazole ring play a critical role in determining the spectrum and potency of their antimicrobial activity.[11]

Herbicidal Activity: Protecting Crops from Unwanted Vegetation

In agriculture, pyrazole derivatives have found application as effective herbicides for weed control.[14][15][16] These compounds often act by inhibiting key enzymes in plant metabolic pathways that are not present in animals, ensuring their selectivity and safety for crops and consumers. A notable target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols.[14][15] Inhibition of HPPD leads to bleaching of the plant and ultimately its death.

Data Summary: Biological Activities of Representative Substituted Pyrazoles

The following table summarizes the biological activities of several representative substituted pyrazole derivatives, highlighting their diverse therapeutic potential.

| Compound Class | Representative Substituents | Biological Activity | Key Findings |

| Diaryl Pyrazoles | p-iodophenyl at C5, piperidinyl carboxamide at C3, 2,4-dichlorophenyl at N1 | Cannabinoid Receptor 1 (CB1) Antagonist | Potent and selective antagonist with potential therapeutic applications.[17][18] |

| Pyrazole Amides | Various aryl and alkyl substitutions | Herbicidal (Transketolase Inhibitors) | Excellent inhibitory effects against various weed species.[19] |

| Pyrazole-Thiadiazines | Pyrazole-1-carbothiohydrazide derivatives | Antimicrobial | Remarkable antibacterial and antifungal activities with low MIC values.[11] |

| Pyrazole Hydrazones | Phenylamino pyrazole nucleus with acylhydrazone moiety | Antiproliferative and Antioxidant | Significant antitumor properties against selected cancer cell lines.[9] |

| (Trifluoromethyl) Pyrazoles | Hybrid with Combretastatin A-4 features | Anticancer (Tubulin Inhibitor) | Potent antiproliferative activity in breast carcinoma cells.[6] |

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To provide a practical context for the concepts discussed, this section outlines detailed, step-by-step methodologies for the synthesis of a substituted pyrazole and the in vitro evaluation of its anticancer activity.

Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.[20][21]

Materials:

-

Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

-

Substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Thin-layer chromatography (TLC) supplies

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) in ethanol.

-

Addition of Hydrazine: Add the substituted hydrazine (1 equivalent) to the solution.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Isolation: The product may precipitate upon cooling. If not, add cold water to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,3,5-trisubstituted pyrazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability.[22][23][24] It is a standard preliminary assay to evaluate the cytotoxic potential of novel compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well microplates

-

Substituted pyrazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the substituted pyrazole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or a vehicle control (e.g., DMSO).[22]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[22]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[22]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[23]

Conclusion and Future Directions

Substituted pyrazole derivatives have unequivocally demonstrated their immense value as a versatile and privileged scaffold in the pursuit of novel therapeutic agents. Their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and herbicidal properties, underscores their significance in medicinal and agricultural chemistry.[1][11][14][25]

The continued exploration of the pyrazole chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds the promise of yielding even more potent and selective drug candidates. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access diverse pyrazole libraries.[3]

-

Target-Based Drug Design: The use of computational tools and structural biology to design pyrazole derivatives that specifically interact with novel and challenging biological targets.

-

Hybrid Molecules: The design of hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve synergistic or multi-target effects.

-

Personalized Medicine: The development of pyrazole-based diagnostics and therapeutics tailored to the specific molecular profiles of individual patients.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.

- Full article: Synthesis and herbicidal activity of new pyrazole ketone derivatives.

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals - Benchchem.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

- Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives.

- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH.

- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications.

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH.

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.

- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41 - Benchchem.

- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.

- Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents | Abstract - Der Pharma Chemica.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI.

- Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha - SciELO.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 9. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. ijrar.org [ijrar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. scielo.br [scielo.br]

- 25. sciencescholar.us [sciencescholar.us]

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol

An In-Depth Spectroscopic Guide to the Structural Elucidation of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal and synthetic chemistry.[1] As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral output. We will explore the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols and detailed analyses, grounded in established chemical principles and supported by authoritative references, to provide a self-validating framework for the structural confirmation of this and related pyrazole derivatives.

Molecular Structure and Analytical Framework

The structural integrity of a synthesized compound is the bedrock of its utility in research and development. For this compound, a multi-faceted spectroscopic approach is not merely confirmatory but essential for unambiguously establishing its constitution and purity. The molecule comprises a 3-phenyl substituted 5-aminopyrazole core, with an N-1 linked ethanol side chain. This combination of an aromatic ring, a heteroaromatic system, and flexible aliphatic chain with multiple functional groups (primary amine, tertiary amine within the ring, and a primary alcohol) gives rise to a rich and informative spectroscopic fingerprint.

Our analytical workflow is designed to systematically deconstruct the molecule's spectral data, correlating each signal or band to a specific structural feature.

Figure 1: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. We will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

-

Sample Preparation: Weigh 5-10 mg of the dried compound.[2]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and, crucially, to slow the chemical exchange of labile protons (NH₂ and OH), often allowing them to be observed as distinct signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance) for data acquisition.[2]

-

Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~15 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds.[2]

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a significantly larger number of scans are required due to the lower natural abundance of the ¹³C isotope.[2]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census, detailing their electronic environment, count, and neighboring protons.

-

Phenyl Protons (C3'-H): The five protons on the phenyl ring attached to C3 of the pyrazole will appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.80 ppm . The substitution on the pyrazole ring influences their exact shifts, but this region is characteristic of unsubstituted phenyl groups.

-

Pyrazole Proton (C4-H): The single proton at the C4 position of the pyrazole ring is a key diagnostic signal. It is expected to appear as a sharp singlet around δ 5.70 - 6.00 ppm . Its singlet nature is due to the absence of adjacent protons. This chemical shift is typical for protons on electron-rich pyrazole rings.[2]

-

Amino Protons (C5-NH₂): The two protons of the primary amine group at C5 are expected to appear as a broad singlet. In DMSO-d₆, this signal is often observed around δ 5.00 - 6.50 ppm .[3][4] The broadness is due to quadrupole effects from the nitrogen atom and potential hydrogen bonding.

-

Ethanol Chain Protons (-N-CH₂-CH₂-OH):

-

N-Methylene (Cα-H₂): The two protons adjacent to the pyrazole nitrogen (N1) are deshielded and will appear as a triplet around δ 3.90 - 4.20 ppm . The triplet multiplicity arises from coupling to the adjacent Cβ-H₂ protons.

-

O-Methylene (Cβ-H₂): These two protons, adjacent to the hydroxyl group, will also appear as a triplet but at a slightly upfield position, typically around δ 3.60 - 3.80 ppm . This signal is also coupled to the Cα-H₂ protons.

-

-

Hydroxyl Proton (-OH): The hydroxyl proton is labile and its chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, it often appears as a triplet around δ 4.50 - 5.00 ppm , with the multiplicity arising from coupling to the adjacent Cβ-H₂ protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.20 - 7.80 | Multiplet (m) | 5H | Phenyl Protons | Aromatic ring current effect. |

| 5.70 - 6.00 | Singlet (s) | 1H | C4-H (Pyrazole) | Isolated proton on an electron-rich heterocycle.[2] |

| 5.00 - 6.50 | Broad Singlet (br s) | 2H | C5-NH₂ | Labile protons on nitrogen; exchange broadening.[3] |

| 4.50 - 5.00 | Triplet (t) | 1H | -OH | Labile proton; coupling to Cβ-H₂ visible in DMSO. |

| 3.90 - 4.20 | Triplet (t) | 2H | Cα-H₂ (-N-CH₂) | Deshielded by adjacent pyrazole nitrogen. |

| 3.60 - 3.80 | Triplet (t) | 2H | Cβ-H₂ (-CH₂-O) | Deshielded by adjacent oxygen atom. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

-

Pyrazole Ring Carbons:

-

C5: This carbon, bearing the amino group, is significantly shielded and expected to appear around δ 150 - 155 ppm .

-

C3: The carbon attached to the phenyl group will also be in the low-field region, around δ 145 - 150 ppm .

-

C4: The C-H carbon of the pyrazole ring is the most shielded of the ring carbons, expected around δ 90 - 95 ppm .

-

-

Phenyl Ring Carbons: The six carbons of the phenyl ring will produce four signals: one for the ipso-carbon (attached to the pyrazole) around δ 130 - 135 ppm , and three others for the ortho, meta, and para carbons between δ 125 - 130 ppm .[5]

-

Ethanol Chain Carbons:

-

Cα (-N-CH₂): The carbon bonded to the pyrazole nitrogen is expected around δ 50 - 55 ppm .

-

Cβ (-CH₂-O): The carbon bonded to the hydroxyl group will appear slightly more downfield due to the oxygen's electronegativity, around δ 58 - 62 ppm .

-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 150 - 155 | C5 (C-NH₂) | Attached to two nitrogen atoms and bearing an amino group. |

| 145 - 150 | C3 (C-Ph) | Part of the heteroaromatic system, attached to a phenyl group. |

| 125 - 135 | Phenyl Carbons | Characteristic range for aromatic carbons.[5] |

| 90 - 95 | C4 (CH) | Shielded C-H carbon within the pyrazole ring. |

| 58 - 62 | Cβ (-CH₂-O) | Aliphatic carbon attached to electronegative oxygen. |

| 50 - 55 | Cα (-N-CH₂) | Aliphatic carbon attached to electronegative nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum will be dominated by stretches from the N-H, O-H, C-H, and various ring bonds.

-

N-H and O-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. A broad band centered around 3350 cm⁻¹ is expected, resulting from the O-H stretch of the alcohol, broadened by hydrogen bonding. Superimposed on this, two sharper peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine (NH₂) should be visible, typically around 3450 cm⁻¹ and 3300 cm⁻¹ .

-

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches from the phenyl and pyrazole rings will appear as weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the ethanol side chain will appear as stronger bands below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹ .

-

C=N and C=C Stretching Region (1650-1450 cm⁻¹): This "fingerprint" region will contain multiple bands. A strong band around 1630-1600 cm⁻¹ can be attributed to the N-H scissoring vibration of the amino group.[6] Additional sharp bands in the 1600-1450 cm⁻¹ range are due to C=C stretching vibrations from the phenyl and pyrazole rings.

-

C-N and C-O Stretching Region (1300-1000 cm⁻¹): A strong band corresponding to the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹ . Aromatic C-N stretching vibrations typically appear in the 1300-1200 cm⁻¹ range.[7]

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 & ~3300 | N-H Stretch (asymm. & symm.) | Primary Amine (-NH₂) |

| ~3350 (broad) | O-H Stretch | Alcohol (-OH) |

| >3000 | C-H Stretch | Aromatic (Phenyl, Pyrazole) |

| <3000 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1620 | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Heteroaromatic Rings |

| ~1050 | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: MS

-

Ionization Method: Electron Impact (EI) is a common technique for this type of molecule. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

-

Data Acquisition: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

Fragmentation Analysis

The molecular formula is C₁₁H₁₃N₃O, giving a molecular weight of 203.24 g/mol .[8]

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 203 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight, which is consistent.[9]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable initial fragmentation is often the cleavage of the C-C bond alpha to the pyrazole nitrogen (N1), leading to the loss of the hydroxyethyl radical (•CH₂OH). This results in a major fragment ion.

-

[M - 45]⁺: Loss of the •CH₂CH₂OH side chain is less likely as a single step. A more common fragmentation for N-alkyl chains is alpha-cleavage. The loss of the terminal •CH₂OH radical (m/z 31) via cleavage between Cα and Cβ would yield a fragment at m/z = 172 . The loss of the entire side chain via cleavage of the N1-Cα bond would result in a fragment at m/z = 158 .

-

-

Benzylic-type Cleavage: A very prominent peak is expected from the cleavage of the N1-Cα bond, resulting in the loss of a neutral ethenol molecule (CH₂=CHOH) via rearrangement, or more simply, the loss of the C₂H₄O group. The most significant fragmentation is the loss of the ethanol side chain, leading to a stable pyrazole fragment. A major fragment is expected at m/z = 158 corresponding to the [5-amino-3-phenyl-1H-pyrazole]⁺ fragment.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic loss for pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da) or nitrogen gas (N₂, 28 Da) from the molecular ion or subsequent fragments.[10] For example, the fragment at m/z 158 could lose HCN to give a fragment at m/z = 131 .

-

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. whitman.edu [whitman.edu]

- 10. researchgate.net [researchgate.net]

Aminopyrazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of the core therapeutic targets of aminopyrazole derivatives, moving beyond a mere listing to offer a nuanced understanding of their mechanisms of action, the rationale behind their development, and the experimental methodologies crucial for their evaluation. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

I. The Versatility of the Aminopyrazole Scaffold: A Foundation for Diverse Therapeutic Applications

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, forms the backbone of a wide array of biologically active compounds.[1][2] The introduction of an amino group to this core structure, creating aminopyrazole derivatives, significantly enhances its pharmacological potential.[3][4][5][6] This is attributed to the ability of the aminopyrazole moiety to form critical hydrogen bond interactions with the hinge region of various protein kinases, a key family of enzymes often implicated in disease pathogenesis.[7] The position of the amino group (3-amino, 4-amino, or 5-aminopyrazole) and the nature of substitutions on the pyrazole ring and the amino group allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable framework for drug design.[3][4][5][8]

II. Key Therapeutic Target Classes of Aminopyrazole Derivatives

Aminopyrazole derivatives have demonstrated inhibitory activity against a broad range of therapeutic targets. This guide will focus on the most significant and well-validated target classes.

A. Protein Kinases: The Predominant Target Landscape

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[9] Aminopyrazole derivatives have been extensively developed as potent and selective kinase inhibitors.[9][10][11]

Mechanism of Action: Aberrant FGFR signaling is a known driver in various cancers.[12][13][14] Aminopyrazole-based inhibitors have been designed to target the ATP-binding pocket of FGFRs, preventing their activation and downstream signaling.[12] Notably, some derivatives have been engineered to covalently target a cysteine residue on the P-loop of the kinase, demonstrating efficacy against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a common mechanism of acquired resistance to kinase inhibitors.[12][13][14][15]

Experimental Workflow: Screening for FGFR Inhibition

Caption: A typical workflow for identifying and validating aminopyrazole-based FGFR inhibitors.

Mechanism of Action: CDKs are crucial regulators of the cell cycle, and their hyperactivity is a common feature of cancer. Aminopyrazole derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK5.[7] These compounds typically interact with the hinge region of the kinase, blocking ATP binding and leading to cell cycle arrest and apoptosis in cancer cells.[7]

Mechanism of Action: The JAK/STAT signaling pathway is central to immune responses and cell growth, and its dysregulation is implicated in inflammatory diseases and hematological malignancies. 4-Amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of JAK family members (JAK1, JAK2, and JAK3).[16] By blocking JAK activity, these compounds inhibit the phosphorylation of STAT proteins, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival genes.[16]

Mechanism of Action: p38 MAPK is a key enzyme in the cellular response to stress and inflammation.[4] 5-Aminopyrazole derivatives have been identified as inhibitors of p38 MAPK, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5][6] Inhibition of p38 MAPK by these compounds can therefore lead to a reduction in inflammation.

Aminopyrazole derivatives have also shown inhibitory activity against a range of other kinases, including:

-

Aurora Kinases: Involved in mitosis, making them attractive targets for cancer therapy.[4]

-

JNK3: Implicated in neurodegenerative diseases.[7]

-

LRRK2: A target for Parkinson's disease.[7]

-

PAK1: Involved in cell motility and proliferation.[7]

-

Bruton's Tyrosine Kinase (BTK): The approval of Pirtobrutinib, a 5-aminopyrazole derivative, for the treatment of mantle cell lymphoma highlights the clinical significance of this target.[4][17]

Table 1: IC50 Values of Representative Aminopyrazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |

| 4-Amino-(1H)-pyrazole | JAK1 | Compound 3f | 3.4 | [16] |

| 4-Amino-(1H)-pyrazole | JAK2 | Compound 3f | 2.2 | [16] |

| 4-Amino-(1H)-pyrazole | JAK3 | Compound 3f | 3.5 | [16] |

| Aminopyrazole | ERK1 | Ravoxertinib (GDC-0994) | 6.1 | [11] |

| Aminopyrazole | ERK2 | Ravoxertinib (GDC-0994) | 3.1 | [11] |

B. Non-Kinase Enzyme Targets

While kinases are the most prominent targets, aminopyrazole derivatives have also demonstrated activity against other enzyme families.

Mechanism of Action: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some aminopyrazole derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[4][18] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

Mechanism of Action: Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. A series of aminopyrazole inhibitors of PDE11A have been described as potential treatments for cognitive decline associated with Alzheimer's disease and other forms of dementia.[19]

C. Therapeutic Areas Beyond Cancer and Inflammation

The therapeutic potential of aminopyrazole derivatives extends beyond oncology and immunology.

Several aminopyrazole derivatives are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[20][21] Their mechanisms of action in this context are diverse and can include the inhibition of kinases like JNK3 and LRRK2, as well as antioxidant and anti-inflammatory effects.[4][7][20][22] For instance, some 3,5-diarylpyrazole derivatives have been identified as potent and selective acetylcholinesterase inhibitors.[20]

Aminopyrazole derivatives have shown promise as antibacterial and antifungal agents.[1][4][23] They can target essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid biosynthesis.[24] Additionally, some derivatives have demonstrated activity against multidrug-resistant strains of bacteria, such as Acinetobacter baumannii.[25] Certain 3-aminopyrazole derivatives have also been found to target both DNA Gyrase and Topoisomerase IV in bacteria.[4]

Signaling Pathway: JAK/STAT Inhibition by 4-Aminopyrazole Derivatives

Caption: Mechanism of action of 4-aminopyrazole derivatives in the JAK/STAT signaling pathway.

III. Experimental Protocols: A Guide to Key Methodologies

The following protocols provide a framework for the evaluation of aminopyrazole derivatives against key therapeutic targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: JAK2)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of an aminopyrazole derivative against a specific protein kinase.

2. Materials:

-

Recombinant human JAK2 enzyme

-

ATP

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

Aminopyrazole derivative stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for HTRF)

-

384-well microplate

3. Procedure:

-

Prepare a serial dilution of the aminopyrazole derivative in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the JAK2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (Example: Cancer Cell Line)

1. Objective: To assess the effect of an aminopyrazole derivative on the proliferation of cancer cells.

2. Materials:

-

Cancer cell line (e.g., HEL cells for a JAK2 inhibitor)

-

Cell culture medium and supplements

-

Aminopyrazole derivative stock solution (in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plate

-

Spectrophotometer or luminometer

3. Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the aminopyrazole derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

IV. Future Perspectives and Conclusion

The aminopyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Enhanced Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects and enhance safety.

-

Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance mechanisms, such as gatekeeper mutations in kinases.[12]

-

Novel Target Identification: Exploring the activity of aminopyrazole libraries against new and emerging therapeutic targets.

-

Combination Therapies: Investigating the synergistic effects of aminopyrazole derivatives with other therapeutic agents.

V. References

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. RSC Medicinal Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer's Disease and Other Types of Dementia. PMC. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. OUCI. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Development of pyrazole derivatives in the management of inflammation. PubMed. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

-

Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

-

(PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters - Figshare. [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. [Link]

-

Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Amino-Pyrazoles in Medicinal Chemistry: A Review | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acs.figshare.com [acs.figshare.com]